molecular formula C12H16ClNO3 B2782243 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2095410-53-8

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2782243
CAS No.: 2095410-53-8
M. Wt: 257.71
InChI Key: IIOJIABDFCTNGZ-UHFFFAOYSA-N
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Description

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-hydroxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 4-Hydroxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 4-hydroxybenzyl halide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of 4-benzoylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 2-(4-hydroxybenzyl)pyrrolidine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Hydroxyphenyl)pyrrolidine-2-carboxylic acid
  • **2-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid
  • **2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid methyl ester

Uniqueness

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

2-(4-Hydroxybenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-hydroxybenzyl group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₃ClN₂O₃, and it is classified as an amino acid derivative.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell signaling.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antioxidant Properties : A study demonstrated that derivatives with similar structures exhibited IC50 values for antioxidant activity significantly lower than those of conventional antioxidants, suggesting enhanced efficacy in scavenging free radicals .
  • Antimicrobial Testing : In vitro assays showed that related compounds had zones of inhibition ranging from 9 to 20 mm against various pathogens, indicating strong antimicrobial properties .
  • Cytotoxicity Assays : Research on structurally related compounds revealed significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantIC50 values lower than conventional antioxidants
AntimicrobialZones of inhibition: 9-20 mm
CytotoxicitySignificant effects on cancer cell lines

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-13-12;/h2-5,13-14H,1,6-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOJIABDFCTNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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